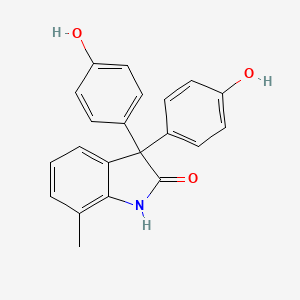

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one

Descripción general

Descripción

Phenolphthalein, also known as 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone, is a white powder with a molecular weight of 318.33 . It’s often used as an indicator in acid-base titrations .

Synthesis Analysis

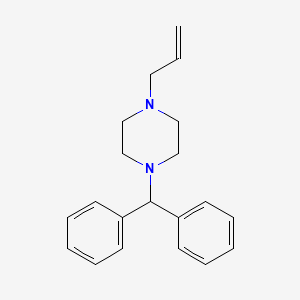

Phenolphthalein can be synthesized through the Mannich reaction of phenolphthalein with paraformaldehyde and allylamine .Molecular Structure Analysis

The molecular structure of phenolphthalein has been studied using X-ray analysis . The pH-dependent color change of phenolphthalein has been ascribed to a structure change from the lactone to the dianionic resonating form .Chemical Reactions Analysis

Phenolphthalein is often used as an indicator in acid-base titrations. It changes from colorless to violet-red between pH 8.3-9.8 .Physical And Chemical Properties Analysis

Phenolphthalein is a white powder with a molecular weight of 318.33 . It has an absorbance peak at 242 nm . It’s slightly soluble in water and usually is dissolved in alcohols in experiments .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Characterization : The compound has been synthesized using the Knoevenagel reaction. Its crystal structure, physico-chemical properties, and interaction with different solvents have been studied, highlighting its sensitivity to solvent polarity and hydrogen bonding (Elenkova et al., 2014).

Catalysis and Chemical Reactions

- Catalyzed Synthesis of Bis(indolyl)methanes : The compound has been used in the catalyzed synthesis of biologically relevant bis(indolyl)methanes, demonstrating the compound's utility in facilitating electrophilic substitution reactions (Banari et al., 2017).

- Domino Reactions for Derivative Synthesis : It plays a role in domino reactions for synthesizing various indole derivatives, indicating its utility in complex organic synthesis processes (Lu et al., 2015).

Biological and Environmental Applications

- Bioremediation : Research has explored its potential role in the bioremediation of environmental pollutants like Bisphenol A, suggesting its utility in environmental cleanup processes (Chhaya & Gupte, 2013).

- Fluorescent Ligands for Estrogen Receptor : Certain derivatives have been identified as inherently fluorescent ligands for the estrogen receptor, offering potential applications in medical diagnostics and research (Koulocheri & Haroutounian, 2001).

Eco-Friendly Synthesis

- Green Synthesis Methodologies : Studies have focused on eco-friendly synthesis approaches for related compounds, emphasizing the compound's role in sustainable chemistry practices (Brahmachari & Banerjee, 2014).

Advanced Materials and Corrosion Inhibition

- Corrosion Inhibition : Derivatives have been studied as green corrosion inhibitors for metals, suggesting their potential in industrial applications to prevent material degradation (Verma et al., 2016).

Potential in Drug Synthesis

- Pharmaceutical Synthesis : The compound and its derivatives have shown potential as key intermediates in the synthesis of various drug candidates, highlighting its significance in pharmaceutical research (Xu et al., 2021).

Mecanismo De Acción

Target of Action

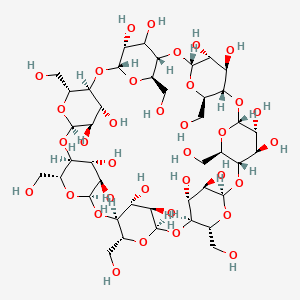

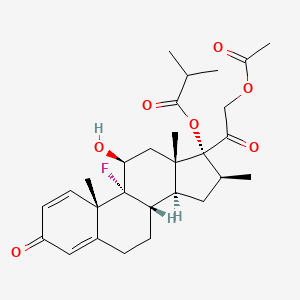

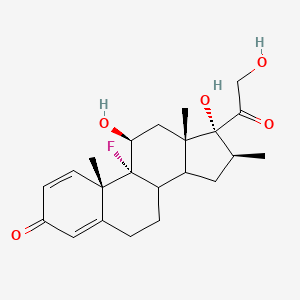

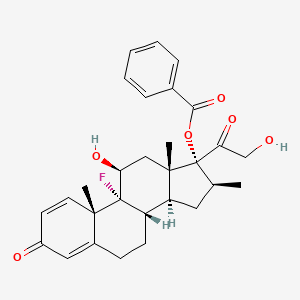

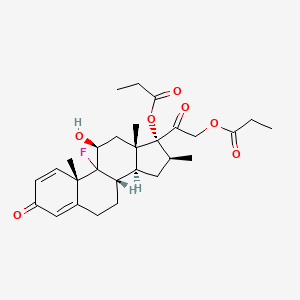

BHPI, also known as 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one, is a potent inhibitor of nuclear estrogen–ERα-regulated gene expression . The primary target of BHPI is the Estrogen Receptor α (ERα) . ERα plays a key role in the regulation of gene expression and is involved in the growth and development of certain types of cancer, including breast and ovarian cancer .

Mode of Action

BHPI interacts with its target, ERα, and elicits sustained ERα-dependent activation of the endoplasmic reticulum (EnR) stress sensor, known as the unfolded protein response (UPR) . This interaction results in persistent inhibition of protein synthesis . BHPI distorts a newly described action of estrogen-ERα: mild and transient UPR activation. In contrast, BHPI elicits massive and sustained UPR activation, converting the UPR from protective to toxic .

Biochemical Pathways

The primary biochemical pathway affected by BHPI is the unfolded protein response (UPR) pathway . The UPR pathway is an endoplasmic reticulum (EnR) stress-response pathway that senses and responds to diverse stimuli, including changes in EnR luminal calcium, redox status, nutrient availability, lipid bilayer composition, and accumulation of unfolded or misfolded protein . BHPI’s action results in hyperactivation of this pathway, leading to a state of toxicity .

Pharmacokinetics

The effectiveness of bhpi is attributed to its ability to elicit sustained erα-dependent activation of the upr, and persistent inhibition of protein synthesis . This suggests that BHPI is able to reach its target site in the cell and exert its effects effectively.

Result of Action

The result of BHPI’s action is the induction of cell death, particularly in ERα positive cancer cells . By hyperactivating the UPR, BHPI depletes intracellular ATP and nearly blocks MDR1-mediated drug efflux in ovarian cancer cells . This leads to a state of toxicity and ultimately results in cell death .

Action Environment

The environment in which BHPI acts can influence its efficacy and stability. Factors such as the presence of mitogenic hormones, like estrogen, can rapidly activate the UPR in anticipation of a future need for increased protein folding capacity upon cell proliferation . Furthermore, in cells containing ERα mutations that confer estrogen independence and are common in metastatic breast cancer, the UPR is constitutively activated and linked to antiestrogen resistance . These factors can influence the action and effectiveness of BHPI.

Safety and Hazards

Propiedades

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABLAHMQSQFDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397487 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

56632-39-4 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.